Tetrahydrofluoroene 52

Übersicht

Beschreibung

MK-6913 ist ein potenter und selektiver Agonist des Östrogenrezeptors Beta. Diese Verbindung wurde hauptsächlich auf ihre potenziellen therapeutischen Anwendungen bei der Behandlung von vasomotorischen Symptomen wie Hitzewallungen bei Frauen nach der Menopause untersucht .

Herstellungsmethoden

Die Synthese von MK-6913 beinhaltet die enantioselektive Synthese eines hochsubstituierten Tetrahydrofluorenderivats . Die detaillierten Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen unter Verwendung spezifischer Reagenzien und Katalysatoren synthetisiert wird, um die gewünschte Enantioselektivität und Potenz zu erreichen .

Vorbereitungsmethoden

The synthesis of MK-6913 involves the enantioselective synthesis of a highly substituted tetrahydrofluorene derivative . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts to achieve the desired enantioselectivity and potency .

Analyse Chemischer Reaktionen

MK-6913 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung. Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation von MK-6913 zur Bildung von Ketonen oder Aldehyden führen, während die Reduktion Alkohole liefern kann .

Wissenschaftliche Forschungsanwendungen

Medizin: MK-6913 wurde auf sein Potenzial zur Behandlung von vasomotorischen Symptomen bei Frauen nach der Menopause untersucht.

Wirkmechanismus

MK-6913 entfaltet seine Wirkung durch selektive Bindung an und Aktivierung des Östrogenrezeptors Beta. Diese Aktivierung führt zur Modulation der Genexpression und anschließenden biologischen Reaktionen. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehört die Regulation von Genen, die mit Zellproliferation, Apoptose und Differenzierung verbunden sind .

Wirkmechanismus

MK-6913 exerts its effects by selectively binding to and activating estrogen receptor beta. This activation leads to the modulation of gene expression and subsequent biological responses. The molecular targets and pathways involved include the regulation of genes associated with cell proliferation, apoptosis, and differentiation .

Vergleich Mit ähnlichen Verbindungen

MK-6913 ist einzigartig in seiner hohen Selektivität und Potenz als Östrogenrezeptor-Beta-Agonist. Ähnliche Verbindungen sind:

Tetrahydrofluorenderivate: Diese Verbindungen weisen eine ähnliche chemische Struktur und einen ähnlichen Wirkmechanismus auf, können sich aber in ihrer Selektivität und Potenz unterscheiden.

Andere Östrogenrezeptor-Agonisten: Verbindungen wie Östradiol und Tamoxifen zielen ebenfalls auf Östrogenrezeptoren ab, haben jedoch unterschiedliche Selektivitätsprofile und therapeutische Anwendungen.

MK-6913 zeichnet sich durch seine spezifische Zielsetzung des Östrogenrezeptors Beta aus, was es zu einem wertvollen Instrument in der Forschung und für potenzielle therapeutische Anwendungen macht .

Biologische Aktivität

Tetrahydrofluoroene 52 (THF-52) is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of THF-52, focusing on its mechanisms, efficacy, and applications in various therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by the presence of a tetrahydrofuran ring, which is known for its ability to participate in diverse chemical reactions. The structure contributes to its interactions with biological targets, influencing its pharmacological profile.

The biological activity of THF-52 can be attributed to its ability to interact with specific enzyme targets. Research indicates that compounds with similar structures exhibit significant enzyme inhibitory properties, particularly against viral proteases. For instance, modifications in the tetrahydrofuran ring can enhance binding affinity and potency against multidrug-resistant strains of viruses such as HIV-1 .

Table 1: Structure-Activity Relationship of THF-Based Compounds

| Compound | K_i (nM) | IC_50 (nM) | Biological Activity |

|---|---|---|---|

| THF-52 | TBD | TBD | TBD |

| Compound A | 2.7 | 0.5 | Potent PI |

| Compound B | 0.068 | 19 | Moderate PI |

| Compound C | 0.005 | 8 | Highly Potent |

Note: TBD indicates that data for THF-52 is currently unavailable.

Case Studies

Recent studies have highlighted the antiviral efficacy of THF-52 and related compounds. For example, a study demonstrated that a modified tetrahydrofuran derivative exhibited a tenfold increase in antiviral activity compared to standard treatments against multidrug-resistant HIV-1 . These findings suggest that THF-52 could be a viable candidate for further development in antiviral therapies.

Research Findings

- Antiviral Activity : In vitro studies have shown that THF-52 can inhibit viral replication by interfering with protease activity, which is crucial for viral maturation and infectivity.

- Cytotoxicity : Evaluations of cytotoxic effects revealed that while some derivatives exhibit potent antiviral properties, they also show varying degrees of cytotoxicity, necessitating careful optimization.

- Selectivity : The selectivity index (SI) for THF-52 derivatives indicates a promising therapeutic window, making them suitable for further investigation in clinical settings.

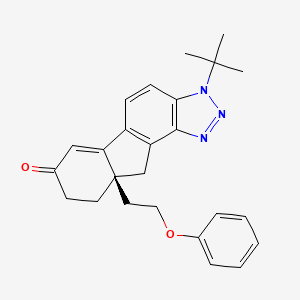

Eigenschaften

IUPAC Name |

(9aS)-3-tert-butyl-9a-(2-phenoxyethyl)-9,10-dihydro-8H-indeno[2,1-e]benzotriazol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O2/c1-24(2,3)28-22-10-9-19-20(23(22)26-27-28)16-25(12-11-17(29)15-21(19)25)13-14-30-18-7-5-4-6-8-18/h4-10,15H,11-14,16H2,1-3H3/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLIIGQPIKTONH-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C3=C(C=C2)C4=CC(=O)CCC4(C3)CCOC5=CC=CC=C5)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)N1C2=C(C3=C(C=C2)C4=CC(=O)CC[C@]4(C3)CCOC5=CC=CC=C5)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.